N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a thiophene ring, a piperidine ring, and a tetrahydropyran moiety, making it structurally complex and functionally versatile
Mechanism of Action
Target of Action
The primary target of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide, also known as N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide, is the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that binds endogenous opioids and opioid drugs. It plays a crucial role in pain perception, mood regulation, and stress response .
Mode of Action
This compound acts as a selective antagonist at the KOR . An antagonist is a molecule that inhibits or reduces the physiological response to a particular receptor. In this case, the compound binds to the KOR and blocks its activation, thereby inhibiting the effects of endogenous opioids or opioid drugs .
Biochemical Pathways
The antagonism of the KOR by this compound affects several biochemical pathways. These include the inhibition of adenylate cyclase activity, reduction of cAMP production, and modulation of intracellular calcium levels . The downstream effects of these changes can lead to alterations in neuronal excitability, neurotransmitter release, and gene expression .
Pharmacokinetics
The compound exhibits good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It is well-absorbed and distributed throughout the body, metabolized efficiently, and excreted in a timely manner . These properties contribute to its bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of KOR-mediated signaling and the subsequent modulation of pain perception, mood, and stress response . In animal studies, oral administration of the compound has shown potent efficacy in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors. For instance, 4-piperidone can be reduced to form piperidine.
Introduction of the Tetrahydropyran Group: The tetrahydropyran moiety is introduced via a nucleophilic substitution reaction. This can involve reacting a tetrahydropyranyl halide with the piperidine intermediate.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the piperidine-tetrahydropyran intermediate with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine or tetrahydropyran rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a ligand for various receptors. It can be used in the development of new drugs targeting specific biological pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may act as an antagonist or agonist for certain receptors, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide
- N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which can impart different electronic properties and reactivity. This uniqueness makes it a valuable compound for exploring new chemical and biological activities.
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-16(15-2-1-11-21-15)17-12-13-3-7-18(8-4-13)14-5-9-20-10-6-14/h1-2,11,13-14H,3-10,12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDZDCYJRFWWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CS2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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